![molecular formula C10H13N5S B2561061 4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 76457-90-4](/img/structure/B2561061.png)
4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been modeled using software like Gaussian09W and GaussView6.0.16, employing B3LYP and 6–31+G (d) basis set . The HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its less stability and high chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol” are not detailed in the available resources.Scientific Research Applications
Anticorrosive Effects on Stainless Steel
Background::Catalyst in Organic Synthesis
Application::- For instance, they play a role in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one from aldehydes .
Pharmacological Research
Potential::Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that 4-amino-5-[4-(dimethylamino)phenyl]-4h-1,2,4-triazole-3-thiol may have a similar range of targets .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is currently unknown .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
4-amino-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14(2)8-5-3-7(4-6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCHXMAUODTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
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